tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate
Overview
Description
This compound is a derivative of pyrrolo[1,2-a][1,4]diazepine, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound likely includes a pyrrolo[1,2-a][1,4]diazepine core, which is a bicyclic structure containing nitrogen atoms. The “tert-Butyl” and “4-hydroxy” groups are likely attached to this core .Scientific Research Applications
- Field : Pharmaceutical Chemistry
- Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
- Method : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
- Field : Organic Synthesis
- Application : This compound and related derivatives have wide application in pharmaceutical chemistry and organic synthesis, and are important medical intermediates .
- Method : The synthesis method of this compound mainly solves the problem that no technology suitable for industrial synthesis method exists at present .
- Results : The method comprises five steps, firstly dissolving a compound 1 in acetonitrile, and reacting the compound 1 with a compound 2 at room temperature under the action of potassium carbonate to generate a compound 3 .
Imidazole Containing Compounds
4, 5-dihydro-1H, 3H-pyrrolo [1,2-A ] [1,4] diazepine-2, 4-dicarboxylic acid-2-tert-butyl ester
- Antioxidant Potential of Imidazole Derivatives
- Field : Pharmaceutical Chemistry
- Application : Some derivatives of imidazole have been synthesized and evaluated for their antioxidant potential .
- Method : The antioxidant potential was evaluated using the DPPH assay . These compounds showed good scavenging potential as compared to ascorbic acid (positive control) .
- Results : Subramaniam et al. synthesized (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives and found that these compounds showed good scavenging potential .
- 2-tert-butyl Dihydropyrrolodiazepine Dicarboxylate
- Field : Organic Synthesis
- Application : This compound and related derivatives have wide application in pharmaceutical chemistry and organic synthesis, and are important medical intermediates .
- Method : The synthesis method of this compound mainly solves the problem that no technology suitable for industrial synthesis method exists at present . The method comprises five steps, firstly dissolving a compound 1 in acetonitrile, and reacting the compound 1 with a compound 2 at room temperature under the action of potassium carbonate to generate a compound 3 .
- Results : The method is successful in synthesizing the compound, which can be used as an intermediate in various chemical reactions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-hydroxy-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-7-10-5-4-6-14(10)8-11(16)9-15/h4-6,11,16H,7-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQDTHRSKHBIRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CN2C=CC=C2C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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